Cas no 2680832-46-4 (tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate)

Tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate is a high-purity synthetic intermediate primarily used in pharmaceutical and agrochemical research. Its key advantages include a stable tert-butyl carbamate (Boc) protecting group, which facilitates selective deprotection under mild acidic conditions, and the presence of two bromine atoms at the 3- and 5-positions of the pyridine ring, enabling further functionalization via cross-coupling reactions. The compound's well-defined structure and reactivity make it valuable for constructing complex heterocyclic frameworks. It is typically handled under inert conditions to preserve its integrity. Suitable for Suzuki, Buchwald-Hartwig, and other metal-catalyzed transformations, it serves as a versatile building block in medicinal chemistry and material science applications.
tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate structure
2680832-46-4 structure
Product Name:tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate
CAS No:2680832-46-4
MF:C11H14Br2N2O2
MW:366.04906129837
CID:5953984
PubChem ID:165912720
Update Time:2025-09-27

tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate
    • EN300-7195995
    • 2680832-46-4
    • Inchi: 1S/C11H14Br2N2O2/c1-11(2,3)17-10(16)15-4-7-8(12)5-14-6-9(7)13/h5-6H,4H2,1-3H3,(H,15,16)
    • InChI Key: AUBHDMWYCOBAAK-UHFFFAOYSA-N
    • SMILES: BrC1C=NC=C(C=1CNC(=O)OC(C)(C)C)Br

Computed Properties

  • Exact Mass: 365.94015g/mol
  • Monoisotopic Mass: 363.94220g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 51.2Ų

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Additional information on tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate

Introduction to Tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate (CAS No. 2680832-46-4)

Tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 2680832-46-4, this compound represents a novel derivative of pyridine, featuring both bromine substituents and a carbamate functional group. The structural arrangement of this molecule imparts unique chemical properties that make it a valuable intermediate in the development of biologically active agents.

The molecular structure of Tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate consists of a pyridine core substituted at the 3 and 5 positions with bromine atoms, linked to a tert-butyl carbamate moiety at the 4-position. This configuration enhances its reactivity and potential utility in synthetic transformations. The presence of bromine atoms not only increases the electrophilicity of the pyridine ring but also allows for further functionalization via cross-coupling reactions, making it a versatile building block in medicinal chemistry.

In recent years, there has been growing interest in halogenated pyridines due to their role as key intermediates in the synthesis of small-molecule drugs. The brominated derivatives of pyridine, in particular, have been extensively studied for their applications in anticancer, antiviral, and anti-inflammatory agents. Tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate fits into this category, offering a scaffold that can be modified to produce novel therapeutic compounds.

One of the most compelling aspects of this compound is its potential as a precursor for kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that specifically target kinases, researchers can develop treatments that modulate these pathways effectively. The brominated pyridine moiety in Tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate provides a handle for further derivatization through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or heteroaryl groups, which can be optimized to enhance binding affinity to kinase targets.

Recent studies have highlighted the importance of halogenated pyridines in drug discovery. For instance, Tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate has been used as a starting material to synthesize novel inhibitors of Janus kinases (JAKs), which are involved in inflammatory responses. JAK inhibitors have shown promise in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. The ability to modify the pyridine core while retaining the carbamate group allows for fine-tuning of the pharmacological properties of these derivatives.

The tert-butyl carbamate group in Tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate also contributes to the compound's versatility. Carbamates are known to exhibit bioisosteric properties with esters and amides, allowing them to participate in hydrogen bonding interactions within biological targets. This feature can be exploited to improve drug-like properties such as solubility and metabolic stability. Additionally, carbamates can undergo hydrolysis under physiological conditions, releasing carboxylic acids or amides depending on the reaction context.

In terms of synthetic methodologies, Tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate can be synthesized through multi-step organic transformations starting from commercially available pyridine derivatives. The key steps involve bromination at specific positions on the pyridine ring followed by carbamate formation at the desired site. Advances in synthetic chemistry have enabled more efficient and scalable production methods for such compounds, making them more accessible for research applications.

The pharmacological potential of Tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate has been explored in several preclinical studies. Researchers have demonstrated its ability to inhibit the activity of various kinases by incorporating it into designed molecular frameworks. These studies often involve structural modifications aimed at improving selectivity and reducing off-target effects. The bromine atoms provide additional sites for derivatization, allowing chemists to fine-tune the interaction between the compound and its biological target.

One notable application is in the development of antiviral agents. Viruses rely on host cell kinases for replication and propagation, making them attractive targets for therapeutic intervention. By designing molecules that disrupt viral kinase activity, researchers can inhibit viral replication effectively. The structural features of Tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate make it an ideal candidate for such applications.

The compound's stability under various conditions is another critical factor that enhances its utility in drug development. Stability ensures that the molecule retains its intended properties throughout storage and during biological assays. This is particularly important for pharmaceutical intermediates that may undergo multiple synthetic steps before reaching their final form.

In conclusion,Tert-butyl N-[(3,5-dibromopyridin-4-yl)methyl]carbamate (CAS No. 2680832-46-4) is a promising intermediate with significant potential in pharmaceutical research and development. Its unique structural features enable diverse synthetic modifications and biological applications, making it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents.

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